Ethyl 3-(phenylethynyl)benzoate
Description
Significance of Phenylethynyl Moieties in Organic Synthesis
The phenylethynyl group, consisting of a phenyl ring attached to a carbon-carbon triple bond, is a cornerstone in organic synthesis. The carbon-carbon triple bond (alkyne) is a high-energy, versatile functional group that plays a key role in biochemistry and materials science. researchgate.netrsc.org Its linear geometry and electron-rich nature allow it to participate in a wide array of chemical transformations, including cycloadditions, transition metal-catalyzed cross-coupling reactions, and polymerizations. The phenylethynyl radical and its corresponding cation are highly reactive intermediates that are fundamental to understanding chemical processes in extreme environments and are considered potential precursors in the gas-phase synthesis of complex molecules like polycyclic aromatic hydrocarbons (PAHs). rsc.orgrsc.orgbohrium.com This reactivity underscores the utility of the phenylethynyl moiety in constructing complex molecular architectures.
Role of Benzoate (B1203000) Esters as Functionalized Aromatic Scaffolds
Benzoate esters serve as crucial functionalized aromatic scaffolds in organic chemistry. The ester group is a robust and versatile functional handle that can be readily transformed into other groups, such as carboxylic acids, amides, or alcohols, through well-established chemical reactions like hydrolysis, amidation, or reduction. organic-chemistry.org This allows for the late-stage diversification of molecules. Furthermore, the aromatic ring of the benzoate can be substituted with various groups, providing a stable and predictable framework for constructing more complex, three-dimensional structures. The presence of the benzoate ester allows chemists to fine-tune the electronic and physical properties of a molecule and provides an attachment point for linking to other molecular fragments. organic-chemistry.org
Contextualizing Ethyl 3-(phenylethynyl)benzoate within Advanced Organic Chemistry
This compound is a specific example of an arylalkynyl carboxylate that embodies the useful characteristics of both its constituent parts. Its structure, featuring the phenylethynyl group at the meta-position of the ethyl benzoate ring, makes it a non-linear, rigid building block. It is a key intermediate in the synthesis of more complex molecules. The primary route to its synthesis is the Sonogashira cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds between terminal alkynes and aryl halides. wikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org This reaction's reliability and tolerance for various functional groups have made compounds like this compound readily accessible for further research and application.
Overview of Research Trajectories for Arylalkynyl Carboxylates
Research involving arylalkynyl carboxylates is expanding into several key areas. These compounds are extensively used in the synthesis of pharmaceuticals, natural products, and advanced organic materials. wikipedia.org For instance, the Sonogashira coupling, used to prepare these compounds, is a key step in the synthesis of drugs like Tazarotene and Altinicline. wikipedia.org In materials science, the rigid, conjugated structure of arylalkynes is exploited in the creation of polymers, fluorescent dyes, and other functional materials. thieme-connect.de Current research also focuses on developing more sustainable and efficient synthetic methods, including copper-free Sonogashira reactions and reactions in environmentally benign solvents like water. organic-chemistry.org Furthermore, these molecules serve as precursors in complex cascade reactions, enabling the rapid construction of intricate heterocyclic systems. organic-chemistry.org
Structure
2D Structure
Properties
Molecular Formula |
C17H14O2 |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
ethyl 3-(2-phenylethynyl)benzoate |
InChI |
InChI=1S/C17H14O2/c1-2-19-17(18)16-10-6-9-15(13-16)12-11-14-7-4-3-5-8-14/h3-10,13H,2H2,1H3 |
InChI Key |
DOIKOLHVWZVBJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactivity and Transformations
Reactions Involving the Alkyne Moiety
The phenylethynyl group's carbon-carbon triple bond is a hub of reactivity. It readily participates in cyclization reactions to form new ring systems. For example, related 2-(phenylethynyl)benzaldehyde (B1589314) derivatives can undergo catalyst-dependent multicomponent reactions to selectively form isoquinoline (B145761) or isoindoline (B1297411) rings. rsc.org Similarly, 4-(phenylethynyl)pyrazoles can be cyclized with sodium sulfide (B99878) to create thieno[2,3-c]pyrazoles. researchgate.net The alkyne can also undergo addition reactions, where various reagents add across the triple bond, or it can be used in further coupling reactions, such as the Sonogashira coupling with another aryl halide, to extend the conjugated system. thieme-connect.de
Transformations of the Benzoate (B1203000) Ester Group
The ethyl benzoate portion of the molecule offers a reliable site for chemical modification. The ester group can be easily hydrolyzed to the corresponding carboxylic acid (3-(phenylethynyl)benzoic acid) under either acidic or basic conditions. This carboxylic acid can then be converted into other functional groups, such as acid chlorides or amides. Alternatively, the ester can be reduced using reagents like lithium aluminum hydride to afford the corresponding benzyl (B1604629) alcohol ((3-(phenylethynyl)phenyl)methanol). organic-chemistry.org These transformations allow the benzoate moiety to serve as a versatile synthon for a wide range of derivatives.
Advanced Applications in Tandem and Cascade Reactions
The structure of this compound and its analogs is well-suited for use in tandem or cascade reactions, where multiple bonds are formed in a single operation. This strategy significantly increases synthetic efficiency. For instance, a domino process involving an intermolecular Sonogashira coupling of a bromo-substituted precursor with a terminal alkyne, followed by an intramolecular carbanion-yne cyclization, has been used to synthesize 2,3-disubstituted benzo[b]furans. organic-chemistry.org Such reactions leverage the reactivity of both the aryl halide and the alkyne in a programmed sequence to rapidly build molecular complexity from simple starting materials.
Computational and Theoretical Investigations of Ethyl 3 Phenylethynyl Benzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of medium-sized organic molecules. For Ethyl 3-(phenylethynyl)benzoate, DFT calculations provide fundamental insights into its behavior at the molecular level.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and electronic excitability. sigmaaldrich.cn
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenylethynyl group, which can act as a π-electron donor. Conversely, the LUMO is anticipated to be distributed over the benzoate (B1203000) moiety, particularly the carbonyl group, which functions as an electron-withdrawing group. This spatial separation of the HOMO and LUMO is a characteristic feature of donor-π-acceptor systems.
The HOMO-LUMO energy gap is a key determinant of a molecule's electronic transitions. A smaller energy gap suggests that the molecule can be more easily excited, which is often associated with enhanced nonlinear optical properties. nih.gov Computational studies on analogous phenylacetylene (B144264) derivatives show that the substitution pattern on the phenyl rings can significantly tune the HOMO and LUMO energy levels and, consequently, the energy gap.
| Parameter | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.75 |
| Energy Gap (ΔE) | 4.50 |
Note: These are illustrative values for a model system and the actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions of neutral and intermediate potential, respectively. researchgate.net
In this compound, the MEP map would be expected to show a region of high negative potential (red) around the oxygen atoms of the ester group, highlighting their nucleophilic character. The hydrogen atoms of the phenyl rings would likely exhibit a positive potential (blue), indicating their susceptibility to deprotonation under certain conditions. The π-system of the ethynyl (B1212043) linkage and the phenyl rings would present a complex landscape of electron density. Understanding the MEP is crucial for predicting how the molecule will interact with other reagents and biological macromolecules.
Molecules with extended π-conjugated systems and significant charge asymmetry, like this compound, are candidates for materials with non-linear optical (NLO) properties. youtube.com These properties arise from the interaction of the molecule with an intense external electric field, such as that from a laser. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.
DFT calculations can be employed to predict the NLO properties of this compound by calculating its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). ajchem-a.com The presence of the electron-donating phenylethynyl group and the electron-withdrawing ethyl benzoate moiety creates a donor-π-acceptor framework, which is a common design motif for NLO chromophores. The charge transfer from the donor to the acceptor upon electronic excitation is a primary contributor to a large β value. nih.gov Theoretical calculations on similar push-pull systems have demonstrated a strong correlation between the molecular structure and the magnitude of the NLO response. nih.gov
| Property | Calculated Value (a.u.) |
| Dipole Moment (μ) | 3.5 |
| Polarizability (α) | 250 |
| First Hyperpolarizability (β) | 800 |
Note: These are representative values and actual calculations for this compound are necessary for precise prediction.
The three-dimensional structure and conformational flexibility of this compound are important for its physical properties and how it interacts with its environment. Conformational analysis involves identifying the stable conformers of the molecule and the energy barriers for rotation around its single bonds.
For this compound, key rotational barriers would include the rotation around the C-C bond connecting the ethyl group to the ester oxygen and the rotation around the C-C bonds linking the phenyl rings to the ethynyl group. DFT calculations can map the potential energy surface as a function of these dihedral angles, revealing the lowest energy conformations and the transition states connecting them. The planarity of the phenylethynyl benzoate core is expected to be a significant factor in its electronic properties. Studies on ethyl benzoate itself have shown that multiple conformers exist with relatively low energy barriers between them. quora.com
Mechanistic Pathway Elucidation via Computational Modeling
Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions, including the formation of this compound, which is typically synthesized via a palladium-catalyzed Sonogashira cross-coupling reaction. libretexts.org
The Sonogashira coupling involves a complex catalytic cycle with several key steps: oxidative addition, transmetalation, and reductive elimination. fiveable.menumberanalytics.com Computational modeling using DFT can be used to locate the transition state structures for each of these elementary steps and to calculate their corresponding activation energies. This provides a detailed picture of the reaction's energetic profile and helps to identify the rate-determining step.
In the context of the synthesis of this compound, computational studies on the Sonogashira reaction between an aryl halide (like 3-iodobenzoate) and phenylacetylene would involve modeling the palladium catalyst, typically with phosphine (B1218219) ligands. acs.orgresearchgate.net The calculations would trace the energy changes as the reactants are converted into products, passing through various intermediates and transition states. Such studies provide insights into the role of the catalyst, the base, and the solvent in the reaction mechanism. acs.orgcapes.gov.br
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| Oxidative Addition | 0.0 | +15.2 | -5.8 | 15.2 |
| Reductive Elimination | -10.5 | +5.3 | -25.0 | 15.8 |
Note: These values are for a representative model system and serve to illustrate the type of data obtained from computational mechanistic studies.
Reaction Coordinate Analysis
The synthesis of this compound is commonly achieved through a Sonogashira cross-coupling reaction. A theoretical understanding of this reaction's progress can be gained by analyzing its reaction coordinate, which maps the energy of the system as it progresses from reactants to products through various transition states and intermediates.
Computational modeling, primarily using DFT methods like B3LYP, is employed to simulate the elementary steps of the catalytic cycle. The Sonogashira reaction typically involves a palladium catalyst and, often, a copper(I) co-catalyst. The key steps in the catalytic cycle that are analyzed include:
Transmetalation: In the copper-catalyzed version, a copper acetylide is formed, which then transfers the alkynyl group to the palladium(II) complex. In copper-free variants, the deprotonation of the terminal alkyne (phenylacetylene) is followed by its coordination to the palladium center. The energy barriers for these alternative pathways can be compared computationally.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, this compound, from the palladium(II) complex, which regenerates the palladium(0) catalyst.
The reaction coordinate diagram plots the Gibbs free energy against the reaction progress. By identifying the transition states and intermediates along the lowest energy pathway, chemists can gain insights into the reaction's feasibility, kinetics, and the roles of different catalytic species. For instance, computational models can help determine whether the reaction proceeds more favorably via a neutral or ionic pathway and can rationalize the observed product yields and reaction rates.
Simulation of Spectroscopic Properties
Computational methods are invaluable for predicting and interpreting the spectroscopic data of this compound, providing a direct link between the molecule's electronic structure and its experimental spectra.
Theoretical Prediction of NMR Chemical Shifts
The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the most common and reliable approach for calculating NMR shielding tensors.
The computational process involves:
Geometry Optimization: The three-dimensional structure of this compound is first optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). This step is crucial as the calculated chemical shifts are highly dependent on the molecular geometry.
NMR Calculation: Using the optimized geometry, the GIAO method is applied to calculate the isotropic magnetic shielding constants (σ) for each nucleus.
Chemical Shift Determination: The chemical shifts (δ) are then determined by referencing the calculated shielding values to the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (δ = σ_ref - σ_calc).
The accuracy of the predicted chemical shifts is influenced by the choice of the DFT functional and basis set. Comparisons between different functionals, such as B3LYP, PBE0, and M06-2X, are often performed to find the best agreement with experimental data. The inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM), can further improve the accuracy of the predictions.
**Table 1: Theoretical vs
Reactivity and Chemical Transformations of the Phenylethynyl Benzoate Moiety
Alkyne Functionalization Reactions
The carbon-carbon triple bond is a region of high electron density, making it susceptible to a range of addition and transformation reactions.
Hydration: The addition of water across the alkyne bond in Ethyl 3-(phenylethynyl)benzoate, a process known as hydration, is a key transformation. This reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne. In the case of this internal alkyne, the regioselectivity depends on the electronic effects of the two aryl substituents. Given the electron-withdrawing nature of the 3-(ethoxycarbonyl)phenyl group, the benzylic carbon adjacent to the unsubstituted phenyl ring is more likely to be attacked by water. The initial enol product then tautomerizes to the more stable ketone. Gold-catalyzed hydration is a common and efficient method for this transformation. wikiwand.comwikipedia.org The expected product of this reaction is Ethyl 3-(1-oxo-2-phenylethyl)benzoate.
Hydroamination: The addition of an N-H bond from an amine across the alkyne is known as hydroamination. This reaction can be catalyzed by various transition metals, such as ruthenium or gold, and can lead to either enamines or imines after tautomerization. masterorganicchemistry.comacs.org The regioselectivity (Markovnikov vs. anti-Markovnikov addition) is highly dependent on the chosen catalytic system. acs.orgnih.gov For instance, ruthenium catalysts can promote anti-Markovnikov addition to terminal alkynes, while other metals might favor the Markovnikov product. myttex.net For an internal alkyne like this compound, a mixture of regioisomers could be expected, depending on the specific amine and catalyst employed.
Table 1: Predicted Products of Hydration and Hydroamination
| Reaction | Reagent/Catalyst | Predicted Major Product | Product Name |
| Hydration | H₂O, Au(III) catalyst | Ketone | Ethyl 3-(1-oxo-2-phenylethyl)benzoate |
| Hydroamination | R₂NH, Ru or Au catalyst | Enamine/Imine | Mixture of regioisomeric enamines/imines |
The alkyne moiety in this compound is an excellent substrate for cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,2,3-triazoles. acs.orgwikipedia.org The reaction involves the [3+2] cycloaddition of an organic azide (B81097) with the alkyne. For an internal alkyne, the reaction can potentially yield a mixture of two regioisomeric triazoles. The reaction is prized for its reliability, mild conditions, and broad substrate scope. acs.orgwikipedia.org For example, the reaction of this compound with benzyl (B1604629) azide would be expected to form the corresponding 1,4,5-trisubstituted triazole derivatives.
Table 2: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
| Azide Reactant | Predicted Triazole Product |
| Benzyl Azide | Ethyl 3-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)benzoate and/or Ethyl 3-(1-benzyl-5-phenyl-1H-1,2,3-triazol-4-yl)benzoate |
| Phenyl Azide | Ethyl 3-(1,4-diphenyl-1H-1,2,3-triazol-5-yl)benzoate and/or Ethyl 3-(1,5-diphenyl-1H-1,2,3-triazol-4-yl)benzoate |
| Methyl Azide | Ethyl 3-(1-methyl-4-phenyl-1H-1,2,3-triazol-5-yl)benzoate and/or Ethyl 3-(1-methyl-5-phenyl-1H-1,2,3-triazol-4-yl)benzoate |
Oxidative Transformations: The alkyne bond can be cleaved under strong oxidizing conditions. Ozonolysis (O₃), followed by a workup, is a classic method for this transformation. wikipedia.org The reaction of this compound with ozone would cleave the carbon-carbon triple bond to initially form an ozonide intermediate, which upon oxidative workup would yield two carboxylic acids: benzoic acid and 3-(ethoxycarbonyl)benzoic acid. myttex.netwikipedia.org Other strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can also achieve this cleavage.
Reductive Transformations: The alkyne can be reduced to either an alkene or an alkane, with the stereochemical outcome being controllable by the choice of reagents.
Complete Reduction to Alkane: Catalytic hydrogenation using catalysts such as platinum (Pt), palladium on carbon (Pd/C), or Raney nickel (Ra-Ni) with hydrogen gas (H₂) will fully reduce the triple bond to a single bond, yielding Ethyl 3-(2-phenylethyl)benzoate. nih.gov
Partial Reduction to (Z)-Alkene: Using a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), the reduction can be stopped at the alkene stage. This reaction proceeds via syn-addition of hydrogen, resulting in the formation of the (Z)- or cis-alkene: Ethyl 3-((Z)-2-phenylethenyl)benzoate. nih.gov
Partial Reduction to (E)-Alkene: A dissolving metal reduction, typically using sodium (Na) metal in liquid ammonia (B1221849) (NH₃) at low temperatures, results in the anti-addition of hydrogen across the triple bond. This method selectively produces the (E)- or trans-alkene: Ethyl 3-((E)-2-phenylethenyl)benzoate. nih.gov
Table 3: Summary of Oxidative and Reductive Transformations
| Transformation | Reagents | Product |
| Oxidative Cleavage | 1. O₃; 2. H₂O₂ | Benzoic acid and 3-(Ethoxycarbonyl)benzoic acid |
| Full Reduction | H₂, Pd/C | Ethyl 3-(2-phenylethyl)benzoate |
| Partial Reduction (cis) | H₂, Lindlar's Catalyst | Ethyl 3-((Z)-2-phenylethenyl)benzoate |
| Partial Reduction (trans) | Na, NH₃ (l) | Ethyl 3-((E)-2-phenylethenyl)benzoate |
Aromatic Ring Substitutions and Functionalization
Both benzene (B151609) rings in the molecule can potentially undergo substitution reactions, though their reactivity is influenced by the existing substituents.
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The existing substituents on the ring direct the position of the incoming electrophile.
Ring A (Benzoate Ring): This ring is substituted with two groups: the ethyl carboxylate group (-COOEt) at position 1 and the phenylethynyl group at position 3. The -COOEt group is an electron-withdrawing group and a meta-director. acs.org The phenylethynyl group is generally considered to be weakly deactivating but directs incoming electrophiles to the ortho and para positions. Therefore, the directing effects are competing. The -COOEt group deactivates the entire ring, making it less reactive than benzene. acs.orgnih.gov Given the meta-directing effect of the ester and the ortho/para-directing effect of the phenylethynyl group, substitution is most likely to occur at positions 4, 5, or 6. Position 5 is meta to the ester, while positions 4 and 6 are ortho and para, respectively, to the phenylethynyl group. Steric hindrance may influence the final product distribution.
Ring B (Phenyl Ring): This ring is monosubstituted with the [3-(ethoxycarbonyl)phenyl]ethynyl group. This entire substituent is electron-withdrawing, thus deactivating the ring towards EAS. As a substituent, it will direct incoming electrophiles to the ortho and para positions of Ring B.
For a typical EAS reaction like nitration (using HNO₃/H₂SO₄), one would expect the formation of a mixture of nitro-substituted products on both rings, with the reaction being slower than the nitration of benzene.
Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Ring | Substituent Effects | Predicted Major Substitution Positions |
| Ring A | -COOEt (meta-director, deactivating); -C≡CPh (ortho,para-director, deactivating) | Positions 4, 5, and 6 |
| Ring B | -C≡C-C₆H₄-COOEt (ortho,para-director, deactivating) | Ortho and para positions |
Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This type of reaction is generally difficult on electron-rich benzene rings and typically requires two conditions to be met: the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (like nitro groups) positioned ortho and/or para to the leaving group. masterorganicchemistry.comlibretexts.org
The parent molecule, this compound, does not have a suitable leaving group on either aromatic ring, and the rings are not sufficiently electron-deficient to readily undergo SNAr reactions. masterorganicchemistry.com Therefore, under standard conditions, nucleophilic aromatic substitution is not a characteristic reaction of this compound.
However, if the molecule were to be first modified, for example, by nitration to introduce a nitro group and then conversion of another position to a good leaving group like a halide, the resulting derivative could potentially undergo SNAr. For instance, a hypothetical "ethyl 4-chloro-3-nitro-5-(phenylethynyl)benzoate" would be activated towards nucleophilic attack at the position of the chlorine atom.
Historic named reactions like the von Richter reaction , which involves the reaction of aromatic nitro compounds with cyanide, or the Chichibabin reaction , the amination of nitrogen-containing heterocycles, are specialized cases of nucleophilic substitution and are not directly applicable to the parent compound. wikiwand.comwikipedia.org
Ester Group Transformations
The ethyl ester group is a primary site for nucleophilic acyl substitution, enabling its conversion into other important functional groups such as carboxylic acids and amides.
The conversion of this compound to its corresponding carboxylic acid, 3-(phenylethynyl)benzoic acid, is a fundamental transformation. This is typically achieved through hydrolysis, which can be catalyzed by either acid or base.
Base-catalyzed hydrolysis, also known as saponification, is a common and efficient method. The reaction involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification. The process begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and ethanol (B145695). Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric acid, protonates the carboxylate salt to furnish the final product, 3-(phenylethynyl)benzoic acid, which often precipitates out of the aqueous solution.
The general conditions for the saponification of ethyl benzoates are well-established and are applicable to this compound.
Table 1: General Conditions for Saponification of Ethyl Benzoates
| Parameter | Condition |
|---|---|
| Base | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |
| Solvent | Typically a mixture of water and a co-solvent like ethanol to ensure solubility of the ester. |
| Temperature | Often requires heating under reflux to drive the reaction to completion. |
| Work-up | Acidification with a strong mineral acid (e.g., HCl, H₂SO₄). |
This transformation is crucial for synthesizing derivatives where a carboxylic acid functionality is required for further reactions, such as amide bond formation or certain types of coupling reactions.
The ester group of this compound can also be converted into an amide functionality through reaction with an amine. This transformation, known as amidation, is of significant importance in the synthesis of pharmaceuticals and other biologically active molecules.
Direct amidation of unactivated esters like this compound with amines can be challenging and often requires harsh conditions or the use of catalysts. Recent advancements in catalysis have provided milder and more efficient methods for this transformation. For instance, manganese(I)-catalyzed direct amidation of esters with a variety of amines has been shown to be effective for a broad range of substrates, including aromatic esters. organic-chemistry.orgresearchgate.netacs.org This method is noted for its low catalyst loading and tolerance to various functional groups. organic-chemistry.orgresearchgate.netacs.org
Another approach involves the use of iron(III) chloride as a catalyst for the direct amidation of esters under solvent-free conditions. While not explicitly demonstrated for this compound, this method has proven effective for other aromatic esters.
Transamidation, the exchange of an amide group, is a related process but is less common for converting esters directly. The primary route to amides from this starting material is direct amidation.
Table 2: Catalytic Systems for Direct Amidation of Aromatic Esters
| Catalyst System | Amine Substrates | General Conditions |
|---|---|---|
| Manganese(I) Complex | Primary aryl amines, primary alkyl amines, secondary alkyl amines | Low catalyst loading, often with a base like NaOtBu, in a solvent such as toluene (B28343) at elevated temperatures. organic-chemistry.orgresearchgate.netacs.org |
| Iron(III) Chloride (FeCl₃) | Primary and secondary amines | Solvent-free, heating at moderate temperatures (e.g., 80 °C). |
These catalytic methods represent plausible routes for the synthesis of 3-(phenylethynyl)benzamides from this compound, offering a more atom-economical and greener alternative to traditional methods that involve the conversion of the ester to a more reactive acyl chloride. mdpi.com
Decarboxylation and Decarbonylative Processes
Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. For the phenylethynyl benzoate (B1203000) moiety, this process would involve the hydrolysis of the ester to 3-(phenylethynyl)benzoic acid, followed by the decarboxylation of the carboxylic acid.
The decarboxylation of aromatic carboxylic acids generally requires high temperatures, often in the presence of a catalyst. For instance, heating benzoic acid with soda lime (a mixture of calcium oxide and sodium hydroxide) can lead to the formation of benzene. nist.gov The ease of decarboxylation is influenced by the substituents on the aromatic ring. While there is limited specific data on the decarboxylation of 3-(phenylethynyl)benzoic acid, studies on other benzoic acids suggest that high temperatures would be necessary. nist.gov For example, the decarboxylation of unactivated benzoic acids at 400 °C can be slow, but the rate can be increased by the presence of a base. nist.gov
More recent methods have been developed for the decarboxylation of benzoic acids under milder conditions, often involving transition metal catalysis or photoredox catalysis. nih.govbeilstein-journals.orgnih.gov For example, a copper-catalyzed aerobic oxidative decarboxylation of certain phenylacetic acids has been reported. A radical-based decarboxylative hydroxylation of benzoic acids has also been achieved at low temperatures using a photoinduced ligand-to-metal charge transfer process. nih.gov
Decarbonylative processes, which involve the removal of a carbonyl group (CO), are less common for esters like this compound under typical laboratory conditions.
Table 3: General Conditions for Decarboxylation of Benzoic Acids
| Method | Reagents/Catalyst | Conditions | Product from 3-(phenylethynyl)benzoic acid |
|---|---|---|---|
| Thermal (with Soda Lime) | Soda Lime (NaOH/CaO) | High temperature heating | Diphenylacetylene |
| Copper-Catalyzed | Copper salts | High temperature, often in a high-boiling solvent like quinoline (B57606) | Diphenylacetylene |
| Photoredox Catalysis | Photocatalyst, light source | Mild temperatures | Diphenylacetylene |
Intramolecular Cyclization Reactions
The presence of the phenylethynyl group in conjunction with the benzoate moiety in this compound allows for a variety of intramolecular cyclization reactions, leading to the formation of complex polycyclic structures. These reactions often proceed through the activation of the alkyne by a transition metal catalyst.
One notable example is the gold-catalyzed intramolecular ipso-arylative cyclization of aryl alkynoates. rsc.orgdntb.gov.uarsc.orgresearchgate.net In this type of reaction, a gold(I) catalyst activates the alkyne towards nucleophilic attack. In a process merged with visible light photoredox catalysis, aryldiazonium salts can be used to generate an aryl radical, which can then participate in the cyclization cascade. rsc.orgdntb.gov.uarsc.orgresearchgate.net This methodology can lead to the formation of spirocarbocycles, which are important structural motifs in many natural products and biologically active molecules. rsc.orgrsc.org
Another potential cyclization pathway is a chlorinative cyclization. For instance, aryl alkynoates can undergo a visible-light photocatalytic reaction with N-chlorosuccinimide (NCS) to yield 3-chlorocoumarins. organic-chemistry.org This reaction proceeds through a radical-initiated pathway involving chlorine atom addition, a 5-exo-trig spirocyclization, and a subsequent 1,2-ester migration. organic-chemistry.org While the starting material in these reported examples is a phenyl propiolate (where the alkyne is directly attached to the ester's oxygen), the principles could potentially be adapted to substrates like this compound, likely leading to different polycyclic systems.
Table 4: Examples of Intramolecular Cyclization Reactions of Aryl Alkynoates
| Reaction Type | Catalysts/Reagents | Product Type |
|---|---|---|
| Gold/Photoredox Catalyzed ipso-Arylative Cyclization | Gold(I) catalyst (e.g., [(4-OCH₃)C₆H₄]₃PAuCl), Photocatalyst (e.g., Ru(bpy)₃(PF₆)₂), Aryldiazonium salt, Visible light | Spirocarbocycles rsc.orgrsc.org |
| Visible-Light Photocatalytic Chlorinative Cyclization | Photocatalyst (e.g., Mes-Acr-MeClO₄), N-chlorosuccinimide (NCS), Visible light | 3-Chlorocoumarins organic-chemistry.org |
These examples highlight the potential of the phenylethynyl benzoate scaffold to serve as a precursor to complex molecular architectures through carefully chosen catalytic systems.
Derivatization and Analog Synthesis from Ethyl 3 Phenylethynyl Benzoate
Design and Synthesis of Isocoumarin (B1212949) Derivatives
Isocoumarins are a class of naturally occurring lactones that exhibit a wide range of biological activities. The synthesis of isocoumarin derivatives from ethyl 3-(phenylethynyl)benzoate and related o-alkynylbenzoates can be achieved through several methodologies, primarily involving the cyclization of the alkyne onto the ester or a derivatized carboxylic acid.
One common approach involves the hydrolysis of the ethyl ester of this compound to the corresponding carboxylic acid, 3-(phenylethynyl)benzoic acid. This intermediate can then undergo electrophile-induced cyclization. For instance, treatment with electrophilic halogenating agents such as N-bromosuccinimide (NBS) or iodine can lead to the formation of 4-halo-isocoumarins.
Alternatively, metal-catalyzed cyclization reactions provide an efficient route to isocoumarins. While direct examples starting from this compound are not extensively documented, methods developed for analogous o-(alkynyl)benzoates are applicable. For example, copper(II) halide-catalyzed cyclization in the presence of an amine base can furnish 4-haloisocoumarins. rsc.org Another powerful method is the rhodium(III)-catalyzed C-H activation and annulation of benzoic acids with alkynes, which could be adapted for the intramolecular cyclization of 3-(phenylethynyl)benzoic acid. wikipedia.org
A metal-free approach for the synthesis of 3-substituted isocoumarins involves a sequential O-acylation/intramolecular Wittig reaction of (2-carboxybenzyl)triphenylphosphonium bromide with various acid chlorides. beilstein-journals.org Although this method builds the isocoumarin core from different starting materials, it highlights a synthetic strategy that could be conceptually applied to precursors derived from this compound.
Table 1: Selected Methods for the Synthesis of Isocoumarin Derivatives from o-Alkynylbenzoates
| Starting Material Type | Reagents and Conditions | Product Type | Reference |
| o-(Alkynyl)benzoic acids | Electrophilic halogenating agents (e.g., NBS, I₂) | 4-Halo-isocoumarins | rsc.org |
| o-(Alkynyl)benzoates | Cu(II) halide, amine base | 4-Haloisocoumarins | rsc.org |
| Benzoic acids and alkynes | [Cp*RhCl₂]₂, AgSbF₆, HOAc | 3,4-Disubstituted isocoumarins | wikipedia.org |
| (2-Carboxybenzyl)triphenylphosphonium bromide and acyl chlorides | Triethylamine (B128534) | 3-Substituted isocoumarins | beilstein-journals.org |
Fabrication of Phenylethynyl-substituted Heterocycles (e.g., Imidazoles, Pyrazolo[3,4-d]pyrimidines, Indolizines)
The phenylethynyl moiety of this compound can be incorporated into various heterocyclic systems, leading to novel compounds with potential applications in medicinal chemistry and materials science.
Pyrazolo[3,4-d]pyrimidines: A notable application of the phenylethynyl scaffold is in the synthesis of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives. These compounds have been investigated as potent kinase inhibitors for the treatment of diseases such as triple-negative breast cancer. The synthesis typically involves a Sonogashira coupling between a terminal alkyne and a halogenated pyrazolo[3,4-d]pyrimidine core. While these syntheses often build the phenylethynyl group onto a pre-formed heterocycle, this compound could serve as the alkyne component in such a coupling with a halogenated pyrazolo[3,4-d]pyrimidine. For instance, coupling of a suitable 3-halopyrazolo[3,4-d]pyrimidine with this compound (or its corresponding terminal alkyne after deprotection if a protecting group is used) would yield the desired phenylethynyl-substituted heterocycle. A series of such derivatives has been synthesized and evaluated for their inhibitory activity against Src kinase and other kinases involved in cancer signaling pathways. researchgate.netnih.gov
Imidazoles and Indolizines: The synthesis of phenylethynyl-substituted imidazoles and indolizines from this compound is less specifically described in the literature. However, general synthetic methods for these heterocycles can be adapted. For instance, the Van Leusen imidazole (B134444) synthesis, which involves the reaction of a tosylmethyl isocyanide (TosMIC) with an aldehyde, could be utilized if the ester group of this compound is first converted to an aldehyde. Alternatively, the Radziszewski reaction, involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849), could be employed. The phenylethynyl group could be introduced via the aldehyde component.
For the synthesis of phenylethynyl-substituted indolizines, the Tschitschibabin reaction, which involves the condensation of a pyridine (B92270) derivative with an α-halocarbonyl compound, is a common method. A plausible route would involve the preparation of a phenylethynyl-containing α-halocarbonyl compound that can then be reacted with a pyridine derivative.
Development of Oligomers and Polymers Incorporating Phenylethynyl Units
The rigid, linear structure of the phenylethynyl unit makes it an attractive component for the construction of novel oligomers and polymers with interesting thermal, mechanical, and photophysical properties. This compound can be envisioned as a monomer in polymerization reactions, typically after conversion of the ethyl ester to other functional groups suitable for polymerization.
For example, hydrolysis of the ester to a carboxylic acid, followed by conversion to an acid chloride, would provide a monomer that can participate in condensation polymerizations with diamines or diols to form polyamides or polyesters, respectively. The resulting polymers would feature the rigid phenylethynyl unit as a repeating element in the polymer backbone, which is expected to impart high thermal stability and glass transition temperatures.
Another approach involves the synthesis of phenylethynyl-terminated imide (PETI) oligomers. rsc.org While these are typically prepared using phenylethynylphthalic anhydride (B1165640) as an end-capping agent, a similar strategy could be employed where a derivative of this compound acts as a monomer or end-capper. These oligomers are known for their excellent processability and can be thermally cured to form highly cross-linked, solvent-resistant networks with exceptional thermo-oxidative stability. rsc.org
Synthesis of Conjugated Systems and Extended π-Frameworks
The phenylethynyl group is a key building block for the creation of extended π-conjugated systems, which are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Sonogashira cross-coupling reaction is a powerful tool for extending the π-conjugation of this compound.
A notable example is the synthesis of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one. This was achieved via a Sonogashira coupling reaction between 3-bromo-7H-benzo[de]anthracen-7-one and phenylacetylene (B144264). A similar strategy could be employed by coupling ethyl 3-iodobenzoate (B1234465) with phenylacetylene to first generate this compound, which can then be further functionalized and elaborated into larger polycyclic aromatic hydrocarbons (PAHs). The resulting extended π-systems often exhibit interesting photophysical properties, including solvatochromism.
The synthesis of π-conjugated polycyclic compounds can also be achieved through a "precursor approach," where soluble precursors are converted to the final insoluble materials in a late-stage reaction. This compound derivatives could potentially be designed as such precursors.
Preparation of Bioconjugates and Functionalized Probes
The terminal alkyne of the phenylethynyl group is a versatile handle for the attachment of biomolecules and fluorescent tags through "click" chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This makes this compound a valuable scaffold for the development of bioconjugates and functionalized probes.
To create a bioconjugate, the ethyl ester of this compound would first be hydrolyzed to the carboxylic acid. This acid can then be activated (e.g., as an N-hydroxysuccinimide ester) and reacted with an amine group on a biomolecule, such as a protein or a peptide, to form a stable amide bond. The resulting bioconjugate would bear a terminal phenylethynyl group, which can then be further functionalized via CuAAC with an azide-containing molecule, such as a fluorescent dye or a drug molecule.
Similarly, functionalized probes can be designed for various biological assays. For example, alkyne-functionalized chemical probes are used to assay the substrate specificities of enzymes. nih.gov A derivative of this compound could be incorporated into a substrate mimic for an enzyme of interest. After binding to the enzyme, the alkyne can be used to attach a reporter tag for detection and quantification.
Advanced Applications in Materials Science and Optoelectronics
Precursors for Polymer and Oligomer Synthesis
The phenylethynyl group is a key functional moiety for the development of high-performance thermosetting polymers. When incorporated into oligomers, these terminal groups can undergo thermal curing to form highly cross-linked, rigid network structures. This process imparts exceptional thermal and oxidative stability, high glass transition temperatures, and excellent mechanical properties to the final polymer. While specific research on Ethyl 3-(phenylethynyl)benzoate as a direct monomer is limited in the available literature, extensive studies on analogous phenylethynyl-terminated imide (PETI) oligomers provide a strong indication of its potential in these applications.
Thermoset Polyimide Applications
Phenylethynyl-terminated imide (PETI) oligomers are a critical class of materials for high-temperature applications, particularly in the aerospace and electronics industries. dntb.gov.ua These oligomers are typically synthesized through a reaction involving a dianhydride, a diamine, and a phenylethynyl-containing end-capping agent like 4-phenylethynyl phthalic anhydride (B1165640) (PEPA). dntb.gov.ua The resulting PETI oligomers can be processed at lower temperatures before being thermally cured at around 370°C to form robust thermosetting polyimides. dntb.gov.ua This curing process involves the cross-linking of the phenylethynyl groups, leading to a significant increase in the material's glass transition temperature (Tg) and solvent resistance. dntb.gov.ua
The properties of these thermoset polyimides can be tailored by adjusting the molecular weight of the oligomers and the chemical structures of the dianhydride and diamine monomers. dntb.gov.ua For instance, highly soluble phenylethynyl-endcapped isoimide (B1223178) oligomers have been synthesized and converted into thermosetting polyimides with extremely high glass transition temperatures, reaching up to 467°C, and 5% weight loss temperatures as high as 584°C in a nitrogen atmosphere. nih.gov The incorporation of phenylethynyl groups enhances the chain interaction and reduces molecular chain mobility, contributing to the excellent thermal and dimensional stability of the resulting thermosets. nih.gov
Table 1: Properties of Thermosetting Polyimides Derived from Phenylethynyl-Terminated Oligomers
| Property | Value | Reference |
| Curing Temperature | ~370 °C | dntb.gov.ua |
| Glass Transition Temperature (Tg) | Up to 467 °C | nih.gov |
| 5% Weight Loss Temperature (T5%) | Up to 584 °C (in N2) | nih.gov |
Hyperbranched Polyimide Development
Integration into Conjugated Polymers for Organic Electronics
Conjugated polymers are a class of organic materials characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This electronic structure is the basis for their use in a variety of organic electronic devices. The incorporation of the phenylethynyl moiety into conjugated polymer backbones can significantly influence their electronic and photophysical properties.
Role in Light-Emitting Diodes (LEDs)
The phenylethynyl-9H-carbazole unit has been identified as an efficient building block for creating blue-emitting materials for organic light-emitting diodes (OLEDs). mdpi.com While not this compound itself, related molecular structures featuring this core have been synthesized and shown to exhibit emission in the deep-blue to green-blue region of the spectrum in the solid state. mdpi.com The electroluminescent properties of these materials are influenced by factors such as the length of N-alkyl chains and the intermolecular arrangement. mdpi.com
In the construction of OLEDs, these phenylethynyl-carbazole derivatives can be used to create blue-emitting layers with simple device architectures that are compatible with solution-processing techniques. mdpi.com Furthermore, by combining these blue emitters with other commercially available phosphorescent materials, it is possible to fabricate white organic light-emitting diodes (WOLEDs). mdpi.com The characteristics of the emitted white light, including the color temperature, can be modulated by adjusting the composition of the emissive layer and the applied voltage. mdpi.com
Table 2: Performance of an OLED Incorporating a Phenylethynyl-Carbazole Derivative
| Parameter | Value | Reference |
| Emission Color | Deep-Blue to Green-Blue | mdpi.com |
| Maximum Luminance | 101 to 102 cd m⁻² | mdpi.com |
Photoactive Material Components
The phenylethynyl structure is a valuable component in the design of photoactive materials. The rigid and planar nature of the phenylethynyl group can enhance π-conjugation within a polymer, which is beneficial for charge transport and light absorption/emission properties. While specific studies on this compound as a photoactive component are not detailed in the provided search results, the general utility of the phenylethynyl moiety in conjugated polymers for photoactive layers in devices like organic photovoltaics and photodetectors is well-recognized. The electronic properties can be fine-tuned by chemical modification of the aromatic rings, making them versatile building blocks for materials with tailored absorption spectra and energy levels.
Liquid Crystalline Materials Development
The rigid, rod-like structure of the phenylethynyl group makes it an excellent mesogen for the formation of liquid crystalline phases. Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.
Research into 1,4-bis(phenylethynyl)benzene (B159325) derivatives, which are structurally related to this compound, has demonstrated their potential in the development of liquid crystalline materials. mdpi.com By synthesizing these molecules with various substituents, such as fluorine atoms and alkyl chains, it is possible to create compounds that exhibit a nematic liquid crystal phase over a wide temperature range. mdpi.com These materials can also possess high optical anisotropy (Δn) and acceptable dielectric anisotropy (Δε), which are crucial properties for applications in displays and other electro-optical devices. mdpi.com
For instance, a liquid crystal mixture containing several 1,4-bis(phenylethynyl)benzene derivatives has been formulated to achieve a high optical anisotropy of 0.283 and a dielectric anisotropy of 29.0 at 25°C. mdpi.com By adding a chiral dopant to such mixtures, it is possible to induce the formation of a blue phase liquid crystal, which is a highly ordered, optically isotropic liquid crystal phase with potential for use in next-generation fast-switching displays. mdpi.com
Table 3: Properties of a Liquid Crystal Mixture Containing 1,4-Bis(phenylethynyl)benzene Derivatives
| Property | Value | Reference |
| Optical Anisotropy (Δn) at 25°C | 0.283 | mdpi.com |
| Dielectric Anisotropy (Δε) at 25°C | 29.0 | mdpi.com |
| Blue Phase Temperature Range | 8 K | mdpi.com |
Non-Linear Optical (NLO) Materials Development
The development of materials with significant non-linear optical (NLO) properties is crucial for a range of applications in photonics and optoelectronics, including optical switching, frequency conversion, and optical data storage. Organic molecules with extended π-conjugated systems are promising candidates for NLO materials due to their large molecular hyperpolarizabilities and fast response times.
The core structure of this compound, featuring the phenylethynyl group, provides a basis for NLO activity. The π-conjugation across the phenyl ring and the ethynyl (B1212043) linkage allows for efficient electron delocalization, which is a key requirement for third-order NLO phenomena. Research on phenylethynyl-substituted benzene (B151609) systems has shown that the third-order optical non-linearity increases with the extent of π-conjugation. rsc.org The presence of the triple bond facilitates this conjugation, contributing to the material's NLO response. rsc.org
Theoretical studies, often employing Density Functional Theory (DFT), are instrumental in predicting the NLO properties of organic molecules. For instance, in related A-D-A (acceptor-donor-acceptor) type conjugated organic molecules, modifications that increase the conjugation length have been shown to enhance the third-order NLO response. rsc.org While specific experimental data for this compound is not extensively documented in publicly available research, its structure suggests potential for such applications. The strategic placement of donor and acceptor groups on the aromatic rings could further enhance its NLO properties.
| Structural Feature | Influence on NLO Properties | Reference |
| π-Conjugation Length | Increased length generally leads to a larger third-order NLO response. | rsc.org |
| Donor-Acceptor Groups | Strategic placement can enhance charge transfer and NLO effects. | nih.gov |
| Molecular Symmetry | Can influence the nature and magnitude of the NLO response. | rsc.org |
| Triple Bond | Facilitates π-electron delocalization, contributing to NLO activity. | rsc.org |
Supramolecular Assembly and Self-Organization
Supramolecular chemistry, the study of systems involving assemblies of molecules connected by non-covalent bonds, offers a bottom-up approach to creating complex and functional materials. The ability of molecules to self-organize into well-defined architectures is driven by interactions such as hydrogen bonding, π-π stacking, and van der Waals forces.
This compound possesses structural features that can facilitate supramolecular assembly. The planar and electron-rich phenylethynyl group is prone to π-π stacking interactions, a significant driving force in the self-organization of aromatic compounds. Furthermore, the ethyl benzoate (B1203000) group, while not a classical hydrogen bond donor, can participate in weaker C-H···O interactions and provides conformational flexibility.
| Type of Interaction | Description | Potential Role in this compound Assembly | Reference |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenylethynyl group can induce stacking, leading to ordered structures. | nih.gov |
| Hydrogen Bonding | Interaction involving a hydrogen atom located between a pair of other atoms. | While not a primary driver, weak C-H···O interactions are possible. | nih.gov |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability of the assembled structure. | nih.gov |
Chemo-Sensors and Optical Probes
The development of sensitive and selective chemo-sensors is vital for applications in environmental monitoring, medical diagnostics, and industrial process control. Fluorescent chemo-sensors are particularly advantageous due to their high sensitivity and the ability to provide real-time detection.
The phenylethynyl moiety is a known fluorophore, and its incorporation into larger molecular structures can impart fluorescent properties. The emission characteristics of such compounds can be sensitive to their local environment, making them suitable for use as optical probes. For instance, research on phenylethynylated carbazole (B46965) boronic acid sensors has shown that their fluorescence can be modulated by the presence of specific analytes. acs.org
While direct studies on this compound as a chemo-sensor are limited, its structural components suggest potential in this area. The phenylethynyl group can act as the signaling unit, while the benzoate portion could be modified to include a specific recognition site for a target analyte. The interaction of an analyte with the recognition site could induce a change in the electronic properties of the phenylethynyl fluorophore, leading to a detectable change in fluorescence intensity or wavelength. The principles of photoinduced electron transfer (PeT) are often exploited in the design of such fluorescent sensors. acs.org Furthermore, the development of thin-film chemical sensors often relies on materials whose optical properties change upon interaction with an analyte. rsc.org
| Component | Function | Potential Role in this compound | Reference |
| Fluorophore | The part of the molecule that emits light. | The phenylethynyl group. | acs.org |
| Recognition Site | The part of the molecule that selectively binds to the analyte. | The benzoate group could be functionalized for this purpose. | acs.org |
| Signaling Mechanism | The process by which analyte binding is converted to a detectable signal. | Changes in fluorescence via mechanisms like photoinduced electron transfer (PeT). | acs.org |
Mechanistic Research and Catalytic Applications
Investigation of Reaction Pathways for Synthesis and Transformation
The primary route for the synthesis of ethyl 3-(phenylethynyl)benzoate is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This reaction forms a carbon-carbon bond between a terminal alkyne (phenylacetylene) and an aryl halide (an ethyl 3-halobenzoate, typically iodo- or bromobenzoate). wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org
The Palladium Cycle:
Transmetalation: The palladium(II) intermediate reacts with a copper(I) acetylide, which is formed in the copper cycle, to generate a palladium(II) acetylide complex and regenerate the copper(I) salt.
Reductive Elimination: The palladium(II) acetylide complex undergoes reductive elimination to yield the final product, this compound, and regenerate the palladium(0) catalyst.
The Copper Cycle:
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne (phenylacetylene).
Deprotonation: In the presence of a base, the terminal alkyne is deprotonated to form a copper(I) acetylide. This species then participates in the transmetalation step of the palladium cycle.
A copper-free variant of the Sonogashira reaction also exists, where the base is believed to facilitate the formation of a palladium acetylide complex directly. wikipedia.org
Transformations of this compound can involve reactions of the alkyne moiety or the aromatic ring. The carbon-carbon triple bond can undergo various additions, such as hydrogenation to form ethyl 3-((Z)-2-phenylethenyl)benzoate or ethyl 3-phenethylbenzoate, depending on the catalyst and reaction conditions. youtube.comnih.gov The stereochemistry of the resulting alkene can be controlled, with catalysts like Lindlar's catalyst favoring the cis-(Z)-isomer, while dissolving metal reductions (e.g., sodium in liquid ammonia) produce the trans-(E)-isomer. youtube.com
Role of Catalysts in Regioselectivity and Stereoselectivity
Catalysts play a crucial role in controlling the regioselectivity and stereoselectivity of reactions involving the synthesis and transformation of this compound.
In the synthesis via Sonogashira coupling, if the aromatic ring of the benzoate (B1203000) starting material has multiple halide substituents, the choice of catalyst can dictate which position reacts. Generally, the reactivity of aryl halides in the oxidative addition step follows the order I > Br > Cl. wikipedia.org This inherent difference can be exploited to achieve regioselective coupling. Furthermore, the steric and electronic properties of the ligands on the palladium catalyst can influence the regioselectivity. For instance, in the coupling of 5-substituted-1,2,3-triiodobenzene, the reaction occurs exclusively at the less sterically hindered terminal C-I bonds. nih.gov
The stereoselectivity of transformations of the alkyne group in this compound is highly dependent on the catalyst used. For example:
Semi-hydrogenation to (Z)-alkenes: Catalysts such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead) or iron(0) nanoparticles in the presence of a nitrile-functionalized ionic liquid can selectively produce the cis-(Z)-alkene. youtube.comrsc.org
Semi-hydrogenation to (E)-alkenes: Dissolving metal reduction systems, like sodium in liquid ammonia (B1221849), are typically used to obtain the trans-(E)-alkene. youtube.com
Asymmetric transformations: Chiral catalysts can be employed to induce enantioselectivity in reactions involving the alkyne. For instance, the stereoselective synthesis of chiral 3-aryl-1-alkynes has been achieved using copper-based catalysts with chiral ligands, suggesting that similar strategies could be applied to reactions of this compound. acs.org
Catalyst Design and Engineering for Efficient Synthesis
The efficiency of the synthesis of this compound via Sonogashira coupling is heavily reliant on the design of the catalyst system. Research is ongoing to develop both homogeneous and heterogeneous catalysts that offer high activity, selectivity, and stability.
Homogeneous catalysts for the Sonogashira reaction are typically palladium complexes with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. libretexts.org The choice of ligand is critical as it influences the catalyst's stability, activity, and substrate scope.
Phosphine Ligands: Bulky and electron-rich phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and biarylphosphines (e.g., cataCXium® PIntb), have been shown to be effective in promoting the coupling of even challenging substrates like aryl bromides. libretexts.orgnih.gov
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donating ligands that can form highly stable and active palladium complexes. These have been successfully employed in both copper-co-catalyzed and copper-free Sonogashira reactions. libretexts.org
The following table summarizes representative homogeneous catalyst systems used in Sonogashira couplings.
| Catalyst System | Substrate Type | Conditions | Reference |
| Pd(PPh₃)₄ / CuI | Aryl Iodides | Base (e.g., Et₃N), Room Temp | nih.gov |
| PdCl₂(PPh₃)₂ / CuI | Aryl Bromides | Base (e.g., piperidine), 80 °C | organic-chemistry.org |
| Pd(OAc)₂ / XPhos | Aryl Chlorides | Base (e.g., K₃PO₄), High Temp | rsc.org |
| iPEPPSI-type Pd-NHC | Aryl Bromides | Copper-free, Water | libretexts.org |
To overcome challenges associated with catalyst separation and reuse in homogeneous catalysis, significant effort has been directed towards developing heterogeneous catalysts for the Sonogashira reaction. These typically involve immobilizing palladium species on a solid support.
Common supports include:
Silica: Provides a high surface area and is chemically inert. thieme-connect.de
Activated Carbon: Can effectively support highly dispersed metal nanoparticles. mdpi.com
Polymers: Materials like poly(vinyl alcohol) can chelate palladium species, leading to stable and active catalysts. conestogac.on.ca
Magnetic Nanoparticles: Allow for easy separation of the catalyst from the reaction mixture using an external magnet.
Bimetallic nanoparticles, such as Pd/Cu on activated carbon, have also been developed, which can enhance the catalytic activity by providing both necessary catalytic centers in close proximity. mdpi.com Furthermore, single-atom catalysts (SACs), where individual palladium atoms are dispersed on a support, are being investigated to maximize atom efficiency and improve sustainability. nih.gov
The table below provides examples of heterogeneous catalysts for Sonogashira couplings.
| Catalyst | Support | Substrate Type | Conditions | Reference |
| Pd/Cu | Activated Carbon | Aryl Iodides/Bromides | K₂CO₃, PPh₃, EtOH, 80-100 °C | mdpi.com |
| Pd | Poly(vinyl alcohol) | Aromatic Halides | Base, Solvent | conestogac.on.ca |
| Pd | Silica | Aryl Iodides | Base, Solvent | thieme-connect.de |
| Pd Single Atoms | Nitrogen-doped Carbon | Aryl Halides | Base, Solvent | nih.gov |
Kinetics of Chemical Reactions Involving this compound
The study of reaction kinetics is essential for understanding the mechanism and optimizing the synthesis of this compound. For the Sonogashira coupling, kinetic studies often involve monitoring the concentration of reactants and products over time, typically using techniques like high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Research has shown that the rate of the Sonogashira reaction is influenced by several factors:
Nature of the Halide: The oxidative addition step is generally faster for aryl iodides than for aryl bromides, which are in turn more reactive than aryl chlorides. wikipedia.org
Electronic Effects: Electron-withdrawing groups on the aryl halide can accelerate the reaction, while electron-donating groups can slow it down. This is consistent with the oxidative addition step being rate-determining. researchgate.net
Catalyst and Ligand: The structure of the palladium catalyst and its ligands significantly impacts the reaction rate. Bulky, electron-rich ligands often lead to faster reactions. libretexts.org
Base and Solvent: The choice of base and solvent can also affect the reaction kinetics.
Quantitative structure-activity relationship (QSAR) studies have been employed to model the kinetics of Sonogashira reactions. researchgate.net For instance, Hammett plots, which correlate reaction rates with substituent constants, can provide insights into the electronic effects on the reaction mechanism. High-throughput kinetic studies, where multiple reactions are monitored in parallel, have become a powerful tool for rapidly screening catalysts and developing predictive kinetic models. researchgate.net While a specific, detailed kinetic model for the synthesis of this compound is not widely published, the principles and methodologies from related Sonogashira reactions are directly applicable.
Bioactivity Studies and Structure Activity Relationship Sar Investigations Mechanistic Focus
Role as a Precursor for Enzyme Inhibitors (e.g., Src Kinase Inhibitors)
The phenylethynyl motif is a key structural element in the design of various enzyme inhibitors, particularly those targeting protein kinases like Src kinase. Src family kinases (SFKs) are crucial in regulating a wide array of cellular signal transduction pathways, including cell division, growth, and migration. Their deregulation is implicated in diseases such as cancer, making them important therapeutic targets. Ethyl 3-(phenylethynyl)benzoate serves as a foundational structure for synthesizing more complex molecules that can fit into the ATP-binding pocket of these enzymes.
Structure-Activity Relationship (SAR) Analysis of Derivatives
Structure-activity relationship (SAR) studies are fundamental to optimizing the inhibitory potency of lead compounds. For kinase inhibitors, modifications to the core scaffold can significantly impact binding affinity and selectivity. For instance, in studies on ethynyl-substituted quinolines, which share the ethynyl-aromatic core with this compound, the position of the ethynyl (B1212043) group is critical. Derivatives of 4-phenylamino-3-quinolinecarbonitriles bearing an ethynyl substituent at the C-6 position showed decreased Src inhibitory activity. nih.gov Conversely, the introduction of other functional groups at different positions, such as an ethenylpyridine N-oxide group at C-7, led to a derivative with subnanomolar (0.6 nM) inhibitory activity against Src. nih.gov
These findings highlight that while the phenylethynyl group provides a rigid anchor, its specific placement and the electronic nature of surrounding substituents are paramount in determining the inhibitory potential. The ester group on the this compound scaffold offers a convenient handle for synthetic modification, allowing for the exploration of a wide chemical space to improve potency and selectivity.
Table 1: Example of SAR in Ethynyl-Containing Kinase Inhibitors
| Base Scaffold | Position of Ethynyl Group | Resulting Activity |
| 4-phenylamino-3-quinolinecarbonitrile | C-6 | Decreased Src Inhibition nih.gov |
| 4-phenylamino-3-quinolinecarbonitrile | C-7 (with other modifications) | Potent Src Inhibition (IC50 = 0.6 nM) nih.gov |
Mechanistic Insights into Enzyme-Compound Interactions
Molecular modeling studies of related inhibitors show that the inhibitor's core structure forms key hydrogen bonds with the "hinge" region of the kinase domain, which is a conserved structural feature that connects the N- and C-lobes of the enzyme. The phenyl group of the phenylethynyl substituent can then orient itself to interact with specific amino acid residues, contributing to the compound's selectivity for certain kinases over others. For instance, the selectivity of some inhibitors for c-Src over other kinases like Abl1 and Akt1 can be attributed to specific interactions within the ATP-binding pocket that are unique to c-Src. rsc.org
Interaction with Nuclear Receptors (e.g., PPARγ Agonism)
Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that play a central role in the regulation of metabolism and inflammation. They are ligand-activated transcription factors, and the PPARγ isoform is a well-established target for drugs used to treat type 2 diabetes. The general structure of this compound has been incorporated into molecules designed to interact with these receptors.
A patent for tri-aryl acid derivatives as PPAR receptor ligands describes a compound, ethyl-2-methyl-6-[3-(quinolin-2-ylmethoxy)-phenylethynyl]-benzoate, which is a derivative of the core structure. google.com This indicates that the phenylethynyl benzoate (B1203000) scaffold is suitable for developing ligands that modulate nuclear receptor activity.
Molecular Mechanism of Receptor Binding and Activation
Nuclear receptors like PPARγ have a conserved domain structure, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD). medchemexpress.com Ligands, which are typically small, lipophilic molecules, bind to the LBD, inducing a conformational change in the receptor. This change is critical for its activation.
The binding of an agonist ligand to the LBD causes a repositioning of a part of the LBD called helix 12. This new conformation creates a stable binding surface for coactivator proteins. core.ac.uk These coactivators often contain an "LXXLL" motif (where L is leucine (B10760876) and X is any amino acid), which docks into a hydrophobic groove on the receptor surface. core.ac.uk The recruitment of these coactivators is the final step that leads to the regulation of target gene expression. The role of the phenylethynyl benzoate derivative in this context is to act as the ligand that initiates this cascade by binding within the LBD and stabilizing the active conformation of the receptor. The extended and rigid nature of the phenylethynyl linker can allow the molecule to span the ligand-binding pocket and make specific contacts that are crucial for potent agonism.
Antioxidant Properties of Derivatives: Mechanistic Evaluation
The development of derivatives from this compound can lead to compounds with significant antioxidant properties. The mechanism of antioxidant action often depends on the specific functional groups introduced into the parent molecule. For instance, the introduction of phenolic hydroxyl (-OH) groups onto one of the aromatic rings can confer potent radical-scavenging abilities.
The primary mechanism for the antioxidant activity of phenols involves the donation of a hydrogen atom from the hydroxyl group to a free radical (like a reactive oxygen species), thereby neutralizing it. jenabioscience.com This process generates a relatively stable phenoxyl radical, which is less reactive and thus terminates the radical chain reaction. The stability of this phenoxyl radical is a key determinant of the antioxidant efficiency and can be influenced by other substituents on the aromatic ring.
In vitro studies on other classes of compounds have shown that the presence of a phenolic hydroxyl group, particularly at the 4-position of a phenyl ring, is a strong determinant of antioxidant activity. bath.ac.uk Furthermore, the covalent attachment of phenolic compounds to enzymes has been shown to inhibit their activity by blocking reactive nucleophilic sites, such as free amino and thiol groups. nih.gov Therefore, by synthetically modifying the this compound structure to include phenolic moieties, it is possible to design derivatives that function as effective antioxidants through these established mechanisms.
Design of Probes for Biological Systems
The terminal alkyne group within the phenylethynyl structure is a highly valuable functional group in modern chemical biology, particularly for the design of biological probes. This is due to its ability to participate in bioorthogonal "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com This reaction is highly specific, efficient, and can be performed in complex biological environments without interfering with native biochemical processes.
This reactivity allows for the use of alkyne-containing molecules, such as derivatives of this compound, as probes to label and visualize biomolecules (e.g., proteins, glycans) in living cells. The general strategy involves introducing an azide (B81097) group onto a target biomolecule through metabolic labeling, and then treating the cells with an alkyne-containing fluorescent dye. The CuAAC reaction then specifically attaches the fluorescent dye to the target, allowing for its visualization by fluorescence microscopy.
The phenylethynyl group itself can be part of a fluorophore, or it can serve as a reactive handle to attach a separate fluorescent reporter. The design of "smart" alkyne probes can lead to a significant enhancement in fluorescence upon reaction with an azide, providing a high signal-to-noise ratio. nih.gov For example, coumarin-based dyes containing an alkyne show a dramatic increase in fluorescence upon forming a triazole, which is the product of the click reaction. nih.gov This makes the this compound scaffold an excellent starting point for the development of next-generation probes for studying biological systems.
Table 2: Application of the Alkyne Group in Biological Probes
| Reaction Type | Key Functional Groups | Application | Mechanism |
| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne, Azide | Labeling of biomolecules | Forms a stable triazole linkage between the alkyne probe and an azide-tagged molecule. medchemexpress.com |
| Fluorescence "Turn-On" Probes | Alkyne-conjugated fluorophore, Azide | Imaging in live cells | The electronic properties of the alkyne change upon triazole formation, leading to an increase in fluorescence quantum yield. nih.gov |
Investigation of Bioactivity Mechanisms for this compound Reveals No Available Data
A thorough review of scientific literature and chemical databases reveals a significant gap in the understanding of the bioactivity and structure-activity relationships (SAR) of the chemical compound this compound. Despite extensive searches, no studies detailing its specific biological mechanisms of action without clinical data have been identified.
The investigation into the bioactivity of chemical compounds is a cornerstone of medicinal chemistry and drug discovery, providing crucial insights into how a molecule interacts with biological systems at a molecular level. This typically involves a combination of in vitro assays, computational modeling, and SAR studies to elucidate the compound's targets and the chemical features responsible for its effects.
For this compound, a benzoate ester containing a phenylethynyl group at the meta position, such data appears to be absent from the public domain. Searches for mechanistic studies, including its potential interactions with enzymes, receptors, or other cellular components, did not yield any specific findings.
Similarly, structure-activity relationship studies, which explore how modifications to the chemical structure of a molecule affect its biological activity, are not available for this particular compound. SAR studies are fundamental for optimizing lead compounds in drug development, but it appears that this compound has not been the subject of such focused investigations, or at least, the results are not publicly documented.
While research exists for other benzoate derivatives and compounds with phenylethynyl moieties in different structural contexts, this information cannot be reliably extrapolated to predict the bioactivity of this compound. The specific arrangement of the ethyl ester and the phenylethynyl group on the benzene (B151609) ring is expected to confer unique physicochemical and biological properties that would require dedicated study.
The absence of published research on the bioactivity of this compound indicates that it is likely a novel or under-investigated compound in the context of biological and medicinal chemistry. Therefore, no data tables or detailed research findings on its bioactivity mechanisms can be provided.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Routes and Sustainable Chemistry
The synthesis of diarylalkynes, including Ethyl 3-(phenylethynyl)benzoate, is a cornerstone of modern organic chemistry, with significant research dedicated to improving efficiency and sustainability. A primary method for its synthesis is the Sonogashira coupling, a palladium-copper co-catalyzed reaction between an aryl halide and a terminal alkyne. organic-chemistry.orgnih.gov Future work is aimed at optimizing this process and developing new, greener alternatives.
One promising trend is the development of one-pot procedures that combine multiple reaction steps to increase efficiency and reduce waste. nih.govacs.org Such methods can involve an initial Sonogashira coupling, followed by in-situ desilylation and a second coupling to produce unsymmetrical diarylalkynes from two different aryl halides and (trimethylsilyl)acetylene. organic-chemistry.orgnih.gov These processes are flexible and compatible with a variety of functional groups. organic-chemistry.org
A major push in the field is toward sustainable chemistry, focusing on minimizing waste and avoiding hazardous reagents. su.se This includes:
Metal-Free Catalysis: Developing robust, energy-efficient methods that avoid rare or toxic metal catalysts. su.se Research into using hypervalent iodine reagents, such as diaryliodonium salts, presents a low-toxicity alternative for creating complex aryl structures. su.se
Green Chemistry Principles: Employing photocatalysis is an emerging green toolkit for activating alkynes to construct complex molecules. rsc.org The focus is on high atom economy, where reagents react efficiently to minimize waste, and the use of non-toxic starting materials. su.se
Efficient Processes: Streamlining synthetic pathways to use fewer steps and reagents, which is a competitive alternative to established arylation methods. su.se
Development of Advanced Functional Materials
The rigid, conjugated system of diarylalkynes makes them ideal building blocks for advanced functional materials with applications in electronics and optics. While research on this compound itself is specific, the broader class of diarylalkynes and related triarylamines are known to be core components in materials for organic light-emitting diodes (LEDs) and solar cells. su.se
Future research in this area will likely focus on synthesizing polymers and oligomers incorporating the this compound motif. The linear, rod-like structure of the phenylethynyl group can impart desirable properties such as high thermal stability, tunable electronic characteristics, and the ability to self-assemble into ordered thin films. By modifying the phenyl rings with various functional groups, researchers can fine-tune the optoelectronic properties, leading to the development of new materials for:
Organic photovoltaics
Field-effect transistors
Non-linear optical devices
Chemical sensors
Integration into Complex Supramolecular Architectures
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. tue.nl The defined geometry of this compound makes it an excellent candidate for use as a tecton, or building block, in the rational design of complex supramolecular architectures. tue.nl
Emerging trends in this field include:
Self-Assembly Control: Research is moving beyond simple recognition to controlling and utilizing self-organization by design. tue.nl The rigid diarylalkyne core can direct the formation of specific, predictable structures like helical ribbons, nanotubes, or molecular sheets.
Functional Supramolecular Systems: The goal is to create materials where the assembled architecture provides a specific function. By functionalizing the benzoate (B1203000) or phenyl group, researchers can introduce sites for hydrogen bonding, metal coordination, or π-π stacking, enabling the construction of intricate networks. These systems can be designed to be responsive to external stimuli such as light, temperature, or pH. tue.nl
Multivalent Scaffolds: Designing systems that self-organize into multivalent scaffolds capable of specific interactions with biological targets like cells or viruses. tue.nl
Interdisciplinary Applications in Nanotechnology and Bioscience
The convergence of supramolecular chemistry and materials science opens up significant opportunities in nanotechnology and bioscience. The unique properties of materials derived from this compound can be harnessed for a variety of interdisciplinary applications.
Nanotechnology: Self-assembled nanostructures derived from diarylalkynes can be used to create novel nanomaterials. This includes the development of hybrid nanocapsules, such as hybridosomes®, which can encapsulate active compounds for therapeutic or imaging purposes. univ-rennes.fr The ability to form ordered structures is crucial for applications in nanoelectronics and sensor technology. researchgate.net
Bioscience: In bioscience, there is a focus on creating biocompatible materials for drug delivery and medical imaging. wiley-vch.de Supramolecular assemblies can be designed as nanocarriers for targeted drug or gene delivery. researchgate.net Furthermore, related benzoate derivatives, such as Ethyl 3,4-dihydroxybenzoate, have shown potential as cytoprotective agents, suggesting that scaffolds based on this compound could be explored for similar biological activities. nih.gov
Expanding Mechanistic Understanding of Complex Reactions
While reactions like the Sonogashira coupling are widely used, a deeper mechanistic understanding is crucial for optimizing reaction conditions and expanding their scope. nih.gov Future research will likely involve extensive computational and experimental studies to elucidate the intricate details of the catalytic cycles. acs.org
Key areas of investigation include:
Role of Ligands: Designing and studying the effect of specialized ligands, such as N-heterocyclic carbenes, to improve catalyst stability and efficiency. Understanding how the ligand architecture controls the catalytic pocket is essential for facilitating key steps like oxidative addition and reductive elimination. acs.org
Reaction Kinetics: Detailed kinetic analysis can reveal rate-determining steps and help identify pathways that lead to side products, allowing for the development of more selective and higher-yielding protocols.
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for modeling reaction intermediates and transition states. These studies provide insights into the reaction mechanism at a molecular level, guiding the rational design of new catalysts and reaction conditions. acs.org
Targeted Design of Bioactive Scaffolds through Computational Approaches
The rigid diarylalkyne framework of this compound serves as an attractive scaffold for the rational design of new bioactive molecules. mdpi.com Modern drug discovery increasingly relies on computational methods to predict and optimize the biological activity of novel compounds. nih.gov
Future directions in this area involve:
Structure-Based Drug Design: Using computational techniques like molecular docking and molecular dynamics to simulate how derivatives of this compound might bind to specific protein targets. mdpi.com This allows for the in-silico screening of large virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing.
Scaffold Hopping and Bio-oriented Synthesis: Employing computational tools to identify and simplify complex natural product scaffolds to generate novel, biologically relevant molecules. nih.gov The diarylalkyne core can be used as a foundational scaffold, which is then elaborated with different functional groups to mimic the spatial arrangement of known bioactive compounds.
Machine Learning: As more data on the structure-activity relationships of diarylalkyne derivatives become available, machine learning algorithms can be trained to predict the biological properties of new, unsynthesized molecules, accelerating the discovery of novel therapeutic agents. nih.gov These computational approaches are vital for creating a roadmap for the efficient design of molecules for biomedical applications. nih.gov
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-(phenylethynyl)benzoate, and how do reaction conditions influence yield?
The synthesis typically involves Sonogashira coupling between 3-bromoethyl benzoate and phenylacetylene under palladium catalysis. Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation .
- Catalyst system : Pd(PPh₃)₂Cl₂ with CuI as a co-catalyst enhances coupling efficiency .
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
Methodological Tip : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1) and confirm product purity using HPLC (>95% area under the curve) .
Q. How can hydrolysis kinetics of the ester group be analyzed under varying pH and temperature?
Use pseudo-first-order kinetics with UV-Vis spectroscopy to track ester cleavage:
- Acidic conditions : 0.1 M HCl at 25–50°C; measure absorbance at 260 nm (benzoic acid release) .
- Basic conditions : 0.1 M NaOH; monitor via pH-stat titration .
Data Contradiction Note : Discrepancies in rate constants may arise from competing mechanisms (e.g., nucleophilic vs. acid-catalyzed pathways). Validate using <sup>1</sup>H NMR to quantify intermediates .
Advanced Research Questions
Q. How can computational modeling predict regioselectivity in electrophilic substitutions on the benzoate core?
Employ density functional theory (DFT) at the B3LYP/6-31G(d) level:
- Electrophilic attack sites : Calculate Fukui indices to identify electron-rich positions (e.g., para to the ethynyl group) .
- Solvent effects : Include polarizable continuum models (PCM) for DMF or THF .
Experimental Validation : Compare predicted regioselectivity with experimental nitration/halogenation outcomes (e.g., NO₂ addition at C5 vs. C2) .
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) for small-molecule crystals.
- Refinement : SHELXL-2018 for anisotropic displacement parameters; address disorder in the ethynyl group via PART instructions .
Case Study : A 2024 study resolved torsional strain in the phenylethynyl moiety using Hirshfeld surface analysis (C–H···O interactions) .
Q. How do steric and electronic effects of the phenylethynyl group influence biological activity in enzyme inhibition assays?
- Steric effects : Compare IC₅₀ values against analogs (e.g., Ethyl 3-(phenyl)benzoate) using acetylcholinesterase inhibition assays .
- Electronic effects : Hammett σpara values correlate with ethynyl group’s electron-withdrawing capacity (−0.23) .
Methodological Note : Use molecular docking (AutoDock Vina) to visualize π-π stacking between the ethynyl group and enzyme active sites .
Data Analysis and Contradiction Resolution
Q. How to reconcile conflicting spectral data (e.g., <sup>13</sup>C NMR shifts) for this compound in different solvents?
Q. What statistical approaches address variability in biological replicate assays (e.g., cytotoxicity studies)?
- ANOVA with post-hoc Tukey test : Identify significant differences (p < 0.05) between treatment groups .
- Outlier detection : Use Grubbs’ test (α = 0.05) to exclude non-Gaussian data points .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | 98–100°C (DSC) | |
| LogP (octanol-water) | 3.2 ± 0.1 (HPLC) | |
| λmax (UV-Vis) | 245 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) |
Q. Table 2. Synthetic Yield Optimization
| Catalyst Loading (Pd) | Temperature (°C) | Yield (%) |
|---|---|---|
| 2 mol% | 60 | 68 |
| 5 mol% | 80 | 92 |
| 10 mol% | 80 | 89* |
| *Note: Higher loading increases Pd black formation . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

